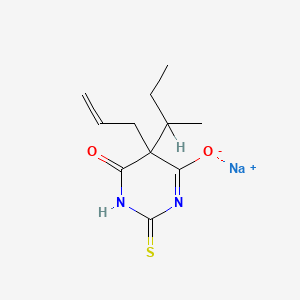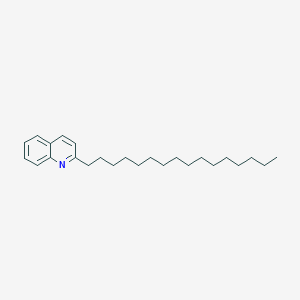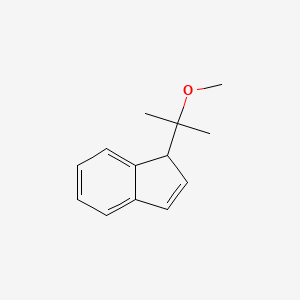
1-(2-Methoxypropan-2-yl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypropan-2-yl)-1H-indene is a chemical compound with a unique structure that combines an indene core with a methoxypropan-2-yl group
Méthodes De Préparation
The synthesis of 1-(2-Methoxypropan-2-yl)-1H-indene typically involves the reaction of indene with 2-methoxypropan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methoxypropan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indene derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene ring, with common reagents including halogens and nitrating agents. These reactions typically yield halogenated or nitrated indene derivatives.
Applications De Recherche Scientifique
1-(2-Methoxypropan-2-yl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxypropan-2-yl)-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Methoxypropan-2-yl)-1H-indene can be compared with other similar compounds, such as:
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: This compound shares the methoxypropan-2-yl group but has a different core structure, leading to distinct chemical and biological properties.
1-(2-Methoxypropoxy)propan-2-ol: Another compound with a similar functional group, but differing in its overall molecular framework.
Propriétés
Numéro CAS |
64909-95-1 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-(2-methoxypropan-2-yl)-1H-indene |
InChI |
InChI=1S/C13H16O/c1-13(2,14-3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 |
Clé InChI |
IBOAPYUOJJVRSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1C=CC2=CC=CC=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
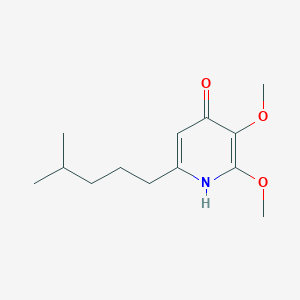
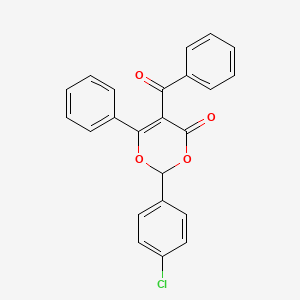
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
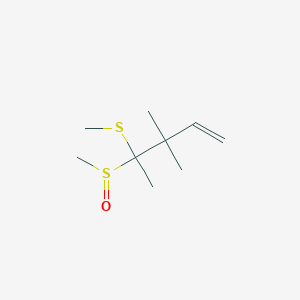
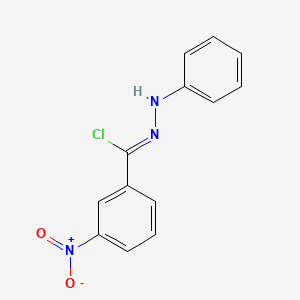
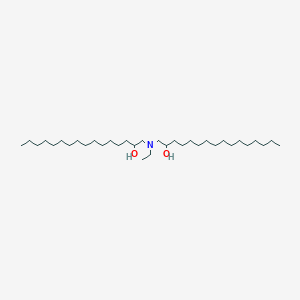
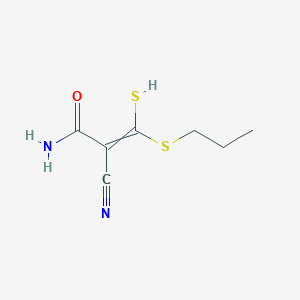
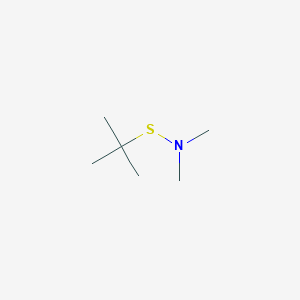

![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
